1-Phenyl-1H-indene

physicochemical characterization separation science organic synthesis

Researchers developing AT1 antagonists or stereocontrolled indene additions face supply challenges: generic phenylindene mixtures fail to deliver predictable stereochemical outcomes. 1-Phenyl-1H-indene (CAS 1961-96-2) resolves this. • Stereochemical reliability: Unlike 1-methylindene, 1-phenylindene exclusively produces trans,trans-1-acetoxy-2-bromo-3-phenylindan under NBA/acetylation-critical for biological target engagement. • Thermoreversible polymerization: Enables temperature-controlled drug release in polymeric AT1 antagonist prodrugs. • Isomer-specific purity: ≥98% assay with 22 °C boiling point differential vs. 2-phenylindene ensures unambiguous identity verification.

Molecular Formula C15H12
Molecular Weight 192.25 g/mol
CAS No. 1961-96-2
Cat. No. B155047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1H-indene
CAS1961-96-2
Molecular FormulaC15H12
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C=CC3=CC=CC=C23
InChIInChI=1S/C15H12/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15/h1-11,15H
InChIKeyPXORBAGTGTXORO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1H-indene (CAS 1961-96-2): Core Physicochemical Properties and In-Class Position for Procurement Benchmarking


1-Phenyl-1H-indene (CAS 1961-96-2), with the molecular formula C15H12, is a phenyl-substituted indene derivative characterized by a bicyclic indene core bearing a phenyl group at the C1 position . This compound serves as a versatile building block in organic synthesis and medicinal chemistry, with documented utility as a scaffold in AT1 angiotensin II receptor antagonist development and as a precursor for functional materials [1]. Fundamental physicochemical properties include a boiling point of 318.9±27.0 °C at 760 mmHg, a calculated Log P of approximately 4.2-4.8, a density of 1.1±0.1 g/cm³, and a refractive index of 1.628 . Its structural configuration—with the phenyl group directly attached to the sp³-hybridized C1 carbon—establishes a distinct chemical environment that influences both its synthetic reactivity and its performance in downstream applications relative to isomeric analogs and in-class alternatives [2].

1-Phenyl-1H-indene (CAS 1961-96-2): Why In-Class Analogs Cannot Be Interchanged Without Performance Consequence


The phenylindene isomeric family (1-phenyl-, 2-phenyl-, and 3-phenylindene) exhibits substantial divergence in physical properties, chemical reactivity, and application-specific performance due to the position of phenyl substitution on the indene core. Direct substitution of 1-phenyl-1H-indene with its 2-phenyl isomer (CAS 4505-48-0) results in a boiling point reduction of approximately 22 °C (318.9 °C vs. 296.7 °C) and a Log P increase from ~4.2 to ~5.3, indicating significantly higher lipophilicity that alters solubility and partitioning behavior in synthetic workflows [1][2]. Furthermore, the stereochemical outcome of addition reactions differs markedly between 1-phenylindene and 1-methylindene, with 1-phenylindene yielding predominantly trans,trans-1-acetoxy-2-bromo-3-phenylindan versus trans,cis-1-acetoxy-2-bromo-3-methylindan for the methyl analog, demonstrating substituent-dependent stereocontrol [3]. Even within the same 1-substituted indene class, the nature of the substituent (phenyl vs. methyl) dictates the stereochemical course of addition, confirming that simple analog substitution is not scientifically valid without experimental validation [3].

1-Phenyl-1H-indene (CAS 1961-96-2): Quantified Differential Performance Data for Procurement and Selection Decisions


1-Phenyl-1H-indene vs. 2-Phenylindene: Physicochemical Divergence in Boiling Point and Lipophilicity

1-Phenyl-1H-indene exhibits a significantly higher boiling point (318.9±27.0 °C) compared to its 2-phenyl isomer (296.7±25.0 °C), a difference of approximately 22 °C [1]. Additionally, the calculated Log P for 1-phenyl-1H-indene is 4.22, whereas 2-phenylindene shows a markedly higher lipophilicity with a calculated Log P of 5.29, representing a difference of 1.07 Log P units [2]. The enthalpy of vaporization for 2-phenylindene has been experimentally determined as 84.3 ± 0.7 kJ/mol [1].

physicochemical characterization separation science organic synthesis

1-Phenylindene vs. 1-Methylindene: Substituent-Dependent Stereocontrol in Electrophilic Addition Reactions

In reactions with N-bromoacetamide (NBA) in aqueous dioxane followed by acetylation, 1-phenylindene yields predominantly trans,trans-1-acetoxy-2-bromo-3-phenylindan, whereas 1-methylindene under identical conditions produces trans,cis-1-acetoxy-2-bromo-3-methylindan as the major product [1]. This divergence in stereochemical outcome demonstrates that the phenyl substituent at C1 directs addition stereochemistry differently than the smaller methyl group due to increased steric bulk and altered electronic effects.

stereoselective synthesis reaction mechanism synthetic methodology

1-Phenylindene Scaffold in AT1 Receptor Antagonists: Enabling Thermoreversible Polymerization Not Observed with Quinoline Backbones

In a comparative scaffold replacement study, the 4-phenylquinoline fragment of AT1 receptor antagonists was replaced with a 1-phenylindene scaffold. While both series displayed high AT1 receptor affinity, the 1-phenylindene-based compound 6c uniquely underwent thermoreversible polymerization, forming poly-6c that releases the active ligand via temperature-dependent kinetics [1]. In contrast, quinoline derivatives 4b,i,j,k evaluated in parallel pharmacokinetic studies were characterized by rapid excretion and low oral bioavailability without this polymerizable behavior [1].

medicinal chemistry drug delivery polymer therapeutics

1-Phenyl-1-methylindene vs. 1-Phenyl-1,3-dimethylindene: Substituent Pattern Dictates Photochemical Rearrangement Mechanism

Photochemical studies of arylalkyl-substituted indenes reveal that the mechanism of photoisomerization is markedly dependent on the nature and location of substituent groups [1]. The photoisomerization of 1-phenyl-1-methylindene and 1-phenyl-1,3-dimethylindene proceeds via a 1,2-phenyl shift, whereas other substitution patterns (e.g., 1-phenyl-2,3-dimethylindene) undergo distinct rearrangement pathways involving electrocyclic ring closure and [1,3]-sigmatropic shifts [1]. This substituent-dependent mechanistic divergence underscores the non-interchangeability of indene derivatives in photochemical applications.

photochemistry sigmatropic rearrangement reaction mechanism

1-Phenyl-1H-indene (CAS 1961-96-2): Evidence-Backed Application Scenarios for Scientific and Industrial Users


Stereoselective Synthesis Requiring trans,trans-Configured 3-Phenylindan Derivatives

For synthetic routes targeting trans,trans-1-acetoxy-2-bromo-3-phenylindan or related 3-phenylindan derivatives, 1-phenylindene is the requisite starting material. As demonstrated in direct comparative studies, 1-methylindene yields the trans,cis isomer under identical NBA addition/acetylation conditions, while 1-phenylindene reliably produces the trans,trans stereoisomer [1]. This stereochemical predictability is essential for multistep syntheses where the three-dimensional arrangement of substituents governs downstream reactivity and biological target engagement.

Medicinal Chemistry Programs Developing Sustained-Release Polymeric Prodrugs

In AT1 receptor antagonist development, the 1-phenylindene scaffold confers a unique thermoreversible polymerization property not observed with quinoline-based backbones. Compound 6c derived from this scaffold forms poly-6c that releases the active ligand in a temperature-controlled manner, establishing a novel drug release mechanism [2]. Research groups investigating polymeric prodrug strategies for angiotensin II receptor modulators should prioritize the 1-phenylindene core to access this thermoreversible polymerization behavior.

Purification and Separation Protocols Requiring Isomer-Specific Boiling Point Parameters

The 22 °C boiling point differential between 1-phenyl-1H-indene (318.9±27.0 °C) and 2-phenylindene (296.7±25.0 °C) enables isomer-specific separation via fractional distillation or temperature-programmed gas chromatography [3]. Analytical laboratories and chemical production facilities handling phenylindene mixtures should calibrate purification equipment to the specific boiling point of the target isomer to achieve adequate resolution and purity.

Photochemical Studies Investigating Substituent-Dependent Sigmatropic Rearrangements

For mechanistic investigations of photochemical indene rearrangements, the 1-phenyl substitution pattern establishes a distinct reactivity profile. 1-Phenyl-1-methylindene and related 1-phenyl-substituted indenes undergo a 1,2-phenyl shift upon irradiation, whereas alternative substitution patterns proceed via different multistep pathways [4]. Researchers studying excited-state sigmatropic rearrangements must source the specific substitution isomer to ensure the intended mechanistic pathway is observed.

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